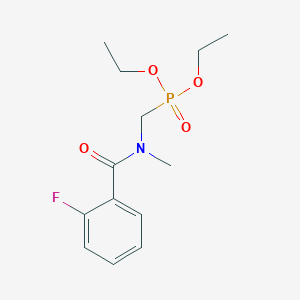![molecular formula C20H19N3O4 B5188507 4-[(4-METHOXYPHENYL)METHYL]-9-METHYL-1H,2H,3H,4H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,3,7-TRIONE](/img/structure/B5188507.png)
4-[(4-METHOXYPHENYL)METHYL]-9-METHYL-1H,2H,3H,4H,7H,8H,9H,10H-PYRIMIDO[4,5-C]ISOQUINOLINE-1,3,7-TRIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Methoxyphenyl)methyl]-9-methyl-1H,2H,3H,4H,7H,8H,9H,10H-pyrimido[4,5-c]isoquinoline-1,3,7-trione is a complex organic compound with a unique structure that combines elements of pyrimidoisoquinoline and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxyphenyl)methyl]-9-methyl-1H,2H,3H,4H,7H,8H,9H,10H-pyrimido[4,5-c]isoquinoline-1,3,7-trione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidoisoquinoline core, followed by the introduction of the methoxyphenyl and methyl groups through selective functionalization reactions. Key steps may include:
Formation of the Pyrimidoisoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as isoquinoline derivatives and pyrimidine derivatives.
Introduction of the Methoxyphenyl Group: This step often involves the use of methoxybenzyl halides or methoxybenzyl alcohols in the presence of suitable catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Methoxyphenyl)methyl]-9-methyl-1H,2H,3H,4H,7H,8H,9H,10H-pyrimido[4,5-c]isoquinoline-1,3,7-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to alter the oxidation state of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[(4-Methoxyphenyl)methyl]-9-methyl-1H,2H,3H,4H,7H,8H,9H,10H-pyrimido[4,5-c]isoquinoline-1,3,7-trione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties, such as electronic or optical characteristics.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism by which 4-[(4-methoxyphenyl)methyl]-9-methyl-1H,2H,3H,4H,7H,8H,9H,10H-pyrimido[4,5-c]isoquinoline-1,3,7-trione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-Methoxyphenyl)methyl]-1H,2H,3H,4H,7H,8H,9H,10H-pyrimido[4,5-c]isoquinoline-1,3,7-trione: Lacks the methyl group at the 9-position.
4-[(4-Methoxyphenyl)methyl]-9-methyl-1H,2H,3H,4H,7H,8H,9H,10H-pyrimido[4,5-c]isoquinoline-1,3,7-dione: Lacks one of the carbonyl groups.
Uniqueness
The presence of both the methoxyphenyl and methyl groups, along with the trione structure, gives 4-[(4-methoxyphenyl)methyl]-9-methyl-1H,2H,3H,4H,7H,8H,9H,10H-pyrimido[4,5-c]isoquinoline-1,3,7-trione unique chemical and physical properties
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-9-methyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-11-7-14-15(16(24)8-11)9-21-18-17(14)19(25)22-20(26)23(18)10-12-3-5-13(27-2)6-4-12/h3-6,9,11H,7-8,10H2,1-2H3,(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEASDOBVUSJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5188442.png)
![3-Hexadecyl-1-[3-oxo-2-[1-(2-pyridin-2-ylethyl)tetrazol-5-yl]sulfanyl-1,2-dihydroinden-5-yl]pyrrolidine-2,5-dione](/img/structure/B5188444.png)
![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)
![11-(3-fluorophenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188478.png)
![[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-iodophenyl)-N'-methylcarbamimidothioate](/img/structure/B5188486.png)
![4-Methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5188500.png)
![1-[(4-Bromothiophen-2-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5188503.png)


![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B5188514.png)

![2-[2-[2-(2,5-Dichlorophenoxy)ethoxy]ethylamino]ethanol;hydrochloride](/img/structure/B5188524.png)
![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
